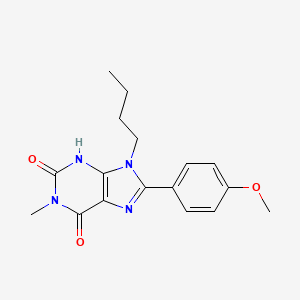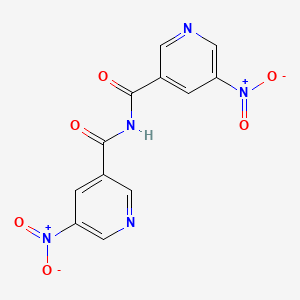
5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of nitropyridines. Nitropyridines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of nitro groups and pyridine rings, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position through a [1,5] sigmatropic shift .
Industrial Production Methods
Industrial production of nitropyridine derivatives often involves similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve crystallization, distillation, or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of 5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide involves its interaction with molecular targets through its nitro and pyridine groups. The nitro groups can participate in redox reactions, while the pyridine rings can engage in π-π stacking interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Nitropyridine: A simpler nitropyridine derivative with similar reactivity but fewer functional groups.
5-Nitropyridine-2-carboxylic acid: Another nitropyridine derivative with a carboxylic acid group at the 2-position.
2-Amino-5-nitropyridine: Contains an amino group at the 2-position and a nitro group at the 5-position.
Uniqueness
5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide is unique due to its dual nitro groups and the presence of both carbonyl and carboxamide functionalities. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
59290-46-9 |
|---|---|
分子式 |
C12H7N5O6 |
分子量 |
317.21 g/mol |
IUPAC名 |
5-nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H7N5O6/c18-11(7-1-9(16(20)21)5-13-3-7)15-12(19)8-2-10(17(22)23)6-14-4-8/h1-6H,(H,15,18,19) |
InChIキー |
XRWBRMQHWXGHCG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





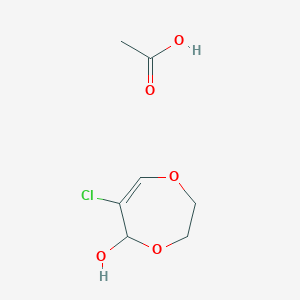
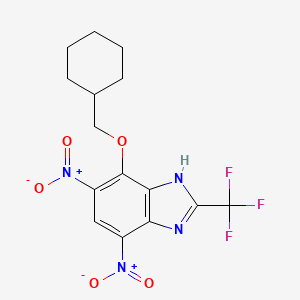
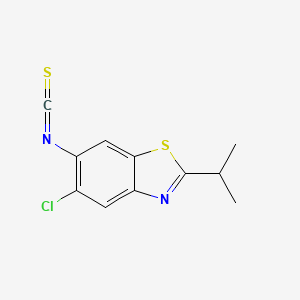
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
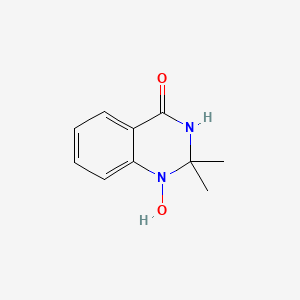

![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
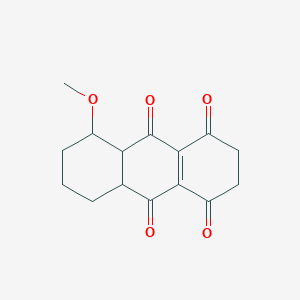
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
